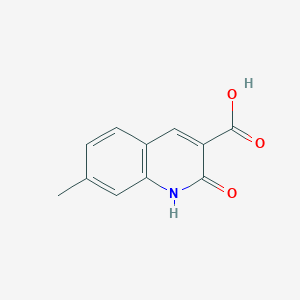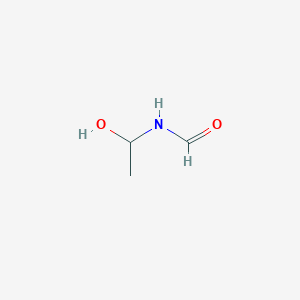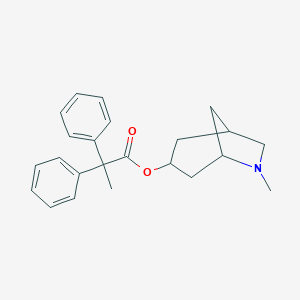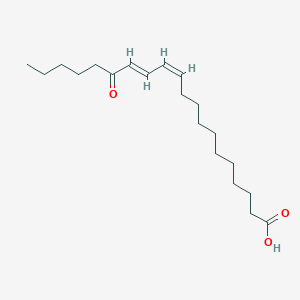
Ácido 2-(3-metilfenil)benzoico
Descripción general
Descripción
2-(3-methylphenyl)benzoic Acid is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methylphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methylphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Ácido 2-(3-metilfenil)benzoico: está estructuralmente relacionado con el ácido tolfenámico, un fármaco antiinflamatorio no esteroideo (AINE). Tiene aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos, particularmente en la síntesis de análogos que pueden exhibir una eficacia mejorada o efectos secundarios reducidos en comparación con los AINE existentes .
Agentes antioxidantes y antibacterianos
Los derivados del ácido 3’-metilbifenil-2-carboxílico se han explorado por sus actividades antioxidantes y antibacterianas. Estos compuestos pueden sintetizarse y probarse por su capacidad para eliminar radicales libres y quelar metales, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo. Además, sus propiedades antibacterianas los convierten en candidatos para desarrollar nuevos agentes antimicrobianos .
Intermedios de síntesis orgánica
Este compuesto puede servir como intermedio en la síntesis orgánica, particularmente en la creación de moléculas complejas para investigación y aplicaciones industriales. Sus derivados de benzamida son significativos en varios campos, incluyendo las industrias médica, industrial y de potenciales fármacos .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity
Mode of Action
It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .
Biochemical Pathways
Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds
Pharmacokinetics
Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-(3-methylphenyl)benzoic Acid may also have potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of 2-(3-methylphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with 2-(3-methylphenyl)benzoic Acid, influencing its action and efficacy.
Análisis Bioquímico
Biochemical Properties
It is known that benzylic compounds, such as 2-(3-methylphenyl)benzoic Acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that benzylic compounds can undergo free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This could potentially influence gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature and has a melting point of 97-98 degrees Celsius .
Metabolic Pathways
Benzylic compounds are known to undergo reactions like free radical bromination and nucleophilic substitution , which could potentially involve various enzymes and cofactors.
Propiedades
IUPAC Name |
2-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISTUEPTMQFDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401899 | |
| Record name | 2-(3-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107412-71-5 | |
| Record name | 2-(3-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

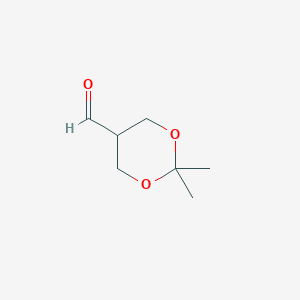
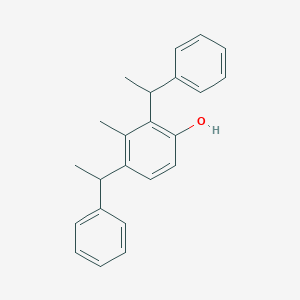

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)

